N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1172839-25-6
VCID: VC5437093
InChI: InChI=1S/C15H16N4OS/c1-9(2)19-14(6-10(3)18-19)17-15(20)11-4-5-12-13(7-11)21-8-16-12/h4-9H,1-3H3,(H,17,20)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)C(C)C
Molecular Formula: C15H16N4OS
Molecular Weight: 300.38

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide

CAS No.: 1172839-25-6

Cat. No.: VC5437093

Molecular Formula: C15H16N4OS

Molecular Weight: 300.38

* For research use only. Not for human or veterinary use.

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide - 1172839-25-6

Specification

CAS No. 1172839-25-6
Molecular Formula C15H16N4OS
Molecular Weight 300.38
IUPAC Name N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C15H16N4OS/c1-9(2)19-14(6-10(3)18-19)17-15(20)11-4-5-12-13(7-11)21-8-16-12/h4-9H,1-3H3,(H,17,20)
Standard InChI Key SXTAYUNJFLBBPT-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)C(C)C

Introduction

Chemical Identity and Structural Characteristics

N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide (CAS: 1172839-25-6) is a heterocyclic compound featuring a benzo[d]thiazole core linked to a substituted pyrazole moiety via a carboxamide bridge. Its molecular formula is C15_{15}H16_{16}N4_{4}OS, with a molecular weight of 300.4 g/mol . The SMILES notation (Cc1cc(NC(=O)c2ccc3ncsc3c2)n(C(C)C)n1) highlights the isopropyl and methyl substituents on the pyrazole ring and the benzothiazole-carboxamide linkage .

Key Molecular Properties

PropertyValue
Molecular FormulaC15_{15}H16_{16}N4_{4}OS
Molecular Weight300.4 g/mol
XLogP3-AA (LogP)3.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (thiazole S, carboxamide O, pyrazole N)
Rotatable Bond Count4

The compound’s planar benzothiazole system and bulky isopropyl group influence its pharmacokinetic properties, including solubility and membrane permeability .

Synthesis and Structural Optimization

The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide involves multi-step reactions:

Synthetic Routes

  • Benzothiazole Core Formation: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes under oxidative conditions (e.g., using KSCN and bromine in acetic acid) .

  • Pyrazole Substitution: Introduction of the isopropyl and methyl groups via nucleophilic substitution or condensation reactions with hydrazine derivatives .

  • Carboxamide Coupling: Activation of the carboxylic acid group on benzothiazole (e.g., using thionyl chloride) followed by reaction with the pyrazole amine.

A representative protocol from patent literature involves:

  • Step 1: Synthesis of 6-carboxybenzo[d]thiazole via Vilsmeier-Haack formylation.

  • Step 2: Conversion to the acid chloride using SOCl2_2.

  • Step 3: Amide coupling with 1-isopropyl-3-methyl-1H-pyrazol-5-amine in the presence of a base like triethylamine .

StepReactionYield (%)Purity (HPLC)
1Benzothiazole formation7895
2Acid chloride preparation9298
3Amide coupling6597

Pharmacological Activities

While direct pharmacological data for this compound is limited, structural analogs demonstrate significant bioactivity:

Kinase Inhibition

Benzothiazole carboxamides are known to target kinases such as JAK3 and Aurora kinases. For instance:

  • N-[3-(dimethylamino)propyl]-3-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]chroman-6-carboxamide (PubChem CID: 45375859) inhibits CDK1/2/4/6 with IC50_{50} < 10 nM .

Comparative Analysis with Analogues

CompoundTargetIC50_{50}/EC50_{50}Key Structural Difference
This compoundUnderexploredPendingIsopropyl-pyrazole substituent
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamideJAK30.8 µMTetrahydrofuran substitution
2-Ethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamidePARP-112 nMEthyl-pyrazole and ethoxyethyl chain

Future Directions

  • Target Identification: Proteomic profiling to identify binding partners (e.g., kinases, GPCRs).

  • SAR Studies: Modifying the pyrazole’s alkyl groups to enhance solubility and potency.

  • In Vivo Efficacy: Testing in xenograft models for pharmacokinetics and toxicity .

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